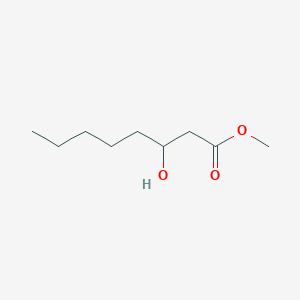

Methyl 3-hydroxyoctanoate

概要

説明

準備方法

合成経路と反応条件

3-ヒドロキシオクタン酸メチルエステルは、酸触媒の存在下で3-ヒドロキシオクタン酸をメタノールとエステル化することにより合成することができます。 反応は通常、反応を完了させるために混合物を還流条件下で加熱することを含みます .

工業的製造方法

工業的な設定では、3-ヒドロキシオクタン酸メチルエステルの製造には、反応効率と収率を最適化するために連続フロー反応器の使用が含まれる場合があります。 プロセスには、高純度の目的の製品を得るための蒸留またはクロマトグラフィーなどの精製手順も含まれる場合があります .

化学反応の分析

反応の種類

3-ヒドロキシオクタン酸メチルエステルは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、ケトンまたはカルボン酸を形成するために酸化することができます。

還元: エステル基は、アルコールを形成するために還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

形成される主要な生成物

酸化: 3-ケトオクタン酸または3-ヒドロキシオクタン酸の形成。

還元: 3-ヒドロキシオクタノールの形成。

科学的研究の応用

Scientific Research Applications

Methyl 3-hydroxyoctanoate has a wide range of applications in various scientific fields:

Biochemistry

- Substrate for Enzymatic Reactions : It serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving esterases and lipases. This application is crucial for understanding metabolic pathways and enzyme mechanisms .

Medicine

- Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity, making it a candidate for developing new therapeutic agents against bacterial infections.

- Antiproliferative Effects : Studies have explored its antiproliferative properties, which could be beneficial in cancer treatment research .

Industrial Applications

- Biodegradable Polymers : It is utilized in the production of biodegradable polymers, contributing to sustainable materials science .

- Bio-based Chemicals : this compound is a precursor for various bio-based chemicals, facilitating green chemistry initiatives .

Case Study 1: Antimicrobial Research

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural preservative or therapeutic agent .

Case Study 2: Biodegradable Polymer Development

Research focused on synthesizing biodegradable polymers using this compound derived from microbial sources. The resulting polymers demonstrated favorable mechanical properties and degradation rates, making them suitable for environmentally friendly packaging solutions .

作用機序

3-ヒドロキシオクタン酸メチルエステルの作用機序は、さまざまな分子標的および経路との相互作用に関与しています。 生物系では、エステラーゼやオキシダーゼなどの酵素によって代謝される可能性があり、生理学的効果を発揮する活性代謝物の形成につながります . ヒドロキシル基とエステル官能基は、その反応性と他の分子との相互作用において重要な役割を果たします .

類似化合物との比較

類似化合物

3-ヒドロキシデカン酸メチルエステル: 類似の構造ですが、炭素鎖が長くなっています。

3-ヒドロキシヘキサン酸メチルエステル: 類似の構造ですが、炭素鎖が短くなっています。

3-ヒドロキシ酪酸メチルエステル: 類似の構造ですが、さらに炭素鎖が短くなっています.

独自性

3-ヒドロキシオクタン酸メチルエステルは、特定の鎖長とヒドロキシル基とエステル官能基の両方の存在によりユニークであり、これにより、明確な化学的および物理的特性が与えられます。 その中間の鎖長は、研究および産業におけるさまざまなアプリケーションにとって汎用性があります .

生物活性

Methyl 3-hydroxyoctanoate, also known as β-hydroxyoctanoic acid methyl ester, is a medium-chain fatty acid ester with significant biological activity and potential applications in various fields, including biomedicine and biotechnology. This article explores its biological activity, synthesizing data from diverse research studies, case studies, and relevant findings.

- Chemical Formula : C₉H₁₈O₃

- Molecular Weight : 174.24 g/mol

- CAS Number : 7367-87-5

- Synonyms : Methyl 3-hydroxycaprylate, 3-Hydroxyoctanoic acid methyl ester

This compound is characterized by its hydroxyl group at the third carbon of the octanoate chain, contributing to its unique properties and biological activities.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the biosynthesis of polyhydroxyalkanoates (PHAs). These biopolymers are produced by bacteria as a means of carbon storage and have been shown to exhibit biocompatibility and biodegradability, making them suitable for biomedical applications.

Case Study: PHA Production

A notable study demonstrated that recombinant Escherichia coli could produce medium-chain-length PHAs using this compound as a substrate. The engineered bacteria accumulated PHA comprising mainly 3-hydroxyoctanoate monomers, achieving a maximum accumulation of 2.3% of cell dry weight (cdw) from gluconate. This indicates the compound's potential as a feedstock for biopolymer production .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential application in developing natural preservatives or antimicrobial agents .

Biocompatibility

The biocompatibility of PHAs synthesized from this compound has been confirmed through various in vitro studies. For instance, scaffolds made from these PHAs showed enhanced cell proliferation rates compared to standard tissue culture plastics, indicating their suitability for tissue engineering applications .

Table: Summary of Biological Activities

Further Investigations

Ongoing research is focused on optimizing the production processes for this compound-derived PHAs. Studies are exploring various microbial strains and fermentation conditions to enhance yield and efficiency. Additionally, the potential for utilizing waste substrates for the production of this compound is being investigated to promote sustainability in biopolymer manufacturing .

特性

IUPAC Name |

methyl 3-hydroxyoctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-4-5-6-8(10)7-9(11)12-2/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWBTAQRRDZDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276098 | |

| Record name | Methyl 3-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7367-87-5, 85549-54-8 | |

| Record name | Methyl 3-hydroxyoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxyoctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxyoctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-HYDROXYOCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQU7C4XEV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of methyl 3-hydroxyoctanoate influence its interaction with enzymes like cpADH5?

A2: The structure of this compound, specifically the presence of the methyl and octanoate groups, plays a crucial role in its interaction with cpADH5. [] The size of the binding pocket in cpADH5 can limit the access of substrates with longer aliphatic chains. [] Molecular docking studies have identified specific amino acid residues, such as W286, within this binding pocket that influence substrate specificity. [] Modifications at these positions, like the W286S mutation, can alter the enzyme's enantiopreference and improve its activity towards substrates like this compound. []

Q2: Can bacteria utilize this compound derivatives for polymer production?

A3: Studies have investigated the ability of Pseudomonas oleovorans to utilize branched octanoic acid substrates, including methyl 2-methyl-3-hydroxyoctanoate, for poly(3-hydroxyalkanoate) (PHA) production. [] While the bacteria couldn't solely grow on these substrates, a co-feeding strategy enabled growth and PHA production. This technique yielded copolymers with methyl branches, highlighting the potential for producing bio-based polymers from such substrates. []

Q3: Are there any synthetic routes for producing polymers incorporating the this compound structure?

A4: Researchers have successfully synthesized poly(2-methyl-3-hydroxyoctanoate), a polyester structurally related to this compound, through the anionic polymerization of α-methyl-β-pentyl-β-propiolactone. [] This method, employing potassium methoxide or potassium hydroxide, enables the creation of polymers with controlled structures, as confirmed by techniques like ESI-MSn, FT-IR, NMR, and GPC. []

Q4: Are there any known applications of 4-ethyl-2-methyl-2-octenoic acid, a compound structurally similar to this compound?

A5: While specific applications of 4-ethyl-2-methyl-2-octenoic acid are not detailed in the provided research, its synthesis from 2-ethylhexanal through a Grignard reaction is documented. [] This information suggests potential applications in organic synthesis or as a building block for more complex molecules.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。